2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Overview
Description
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine is a complex organic compound that belongs to the family of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring flanked by two benzimidazole units. The presence of nitrogen atoms within its structure allows it to form coordination complexes with various metals, making it a versatile ligand in coordination chemistry .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various targets in the body, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
It’s known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine typically involves the condensation of 2,6-diaminopyridine with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated benzimidazole units.
Substitution: Halogenated derivatives with substituted benzimidazole units.
Scientific Research Applications
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Similar structure but without the methyl groups on the benzimidazole units.
1,10-Phenanthroline: Another nitrogen-containing ligand used in coordination chemistry.
2,2’-Bipyridine: A bidentate ligand with two pyridine rings.
Uniqueness: 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine stands out due to its tridentate ligand properties, allowing it to form more stable and diverse coordination complexes compared to bidentate ligands like 1,10-phenanthroline and 2,2’-bipyridine . The presence of benzimidazole units also imparts unique electronic and biological properties, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
1-methyl-2-[6-(1-methylbenzimidazol-2-yl)pyridin-2-yl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-25-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21-24-15-9-4-6-13-19(15)26(21)2/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSZOGARLDLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477138 | |
Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112362-30-8 | |
Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the iron complex of Me-bzimpy, [Fe(Me-bzimpy)2]2+, a superior catalyst for CO2 photoreduction compared to its zinc counterpart, [Zn(Me-bzimpy)2]2+?
A2: While both complexes can facilitate CO2 photoreduction, [Fe(Me-bzimpy)2]2+ exhibits superior catalytic activity with a much higher turnover number (TON) of 878 compared to 53 for [Zn(Me-bzimpy)2]2+ []. This difference is attributed to the higher stability of the iron complex upon reduction, a crucial factor in maintaining catalytic activity during the CO2 reduction process. This observation highlights how the choice of metal ion significantly influences the performance of these metal complexes in catalytic applications.
Q2: Can you elaborate on the application of Me-bzimpy derivatives in the context of heterogeneous catalysis, specifically for water oxidation?
A3: Research [] demonstrates the functionalization of an indium tin oxide (ITO) electrode with a Me-bzimpy derivative containing vinyl groups. This modification enabled the immobilization of a Ruthenium-based water oxidation catalyst onto the electrode surface via electropolymerization. This approach effectively bridges the gap between homogeneous and heterogeneous catalysis by anchoring a molecular catalyst onto a conductive material. The resulting modified electrode exhibited promising electrocatalytic activity for water oxidation, highlighting the potential of Me-bzimpy derivatives in designing robust and efficient catalytic systems for energy-related applications.
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